2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
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Description
2-(4-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN7O4 and its molecular weight is 417.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process urea linkages
Mode of Action
The presence of a urea linkage in its structure suggests that it may interact with its targets through hydrogen bonding . The urea linkage is chemically stable under acidic, alkaline, and aqueous conditions, which could influence how the compound interacts with its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to the metabolism or processing of urea or related compounds
Pharmacokinetics
The presence of a methoxy group and a urea linkage in its structure suggests that it may be relatively stable in the body and could be absorbed and distributed effectively . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it may have effects related to the processing or regulation of urea or related compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could affect the stability of the urea linkage in the compound Additionally, factors such as temperature, presence of other compounds, and the specific characteristics of the target cells or tissues could also influence the compound’s action
Properties
IUPAC Name |
2-[4-[4-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O4/c1-29-14-7-2-10(18)8-13(14)21-16(27)20-11-3-5-12(6-4-11)25-17(28)24(22-23-25)9-15(19)26/h2-8H,9H2,1H3,(H2,19,26)(H2,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTYMIOQESHWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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